molecular formula C21H18O5S B154985 Cresol red CAS No. 1733-12-6

Cresol red

Cat. No.: B154985
CAS No.: 1733-12-6
M. Wt: 382.4 g/mol
InChI Key: OBRMNDMBJQTZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Cresol Red, also known as o-cresolsulfonephthalein , is a triarylmethane dye that primarily targets pH levels in various environments. It is frequently used for monitoring the pH in aquaria and in many common molecular biology reactions . It is also used as a bactericide, pesticide, and disinfectant .

Mode of Action

this compound operates as a pH indicator, undergoing a color change based on the acidity or alkalinity of the solution it is in . In an acidic solution, this compound appears yellow. As base is added to the solution, the color gradually changes from yellow to red, indicating that the solution has become more alkaline (basic) . When used as a bactericide or disinfectant, the mechanism of action for this compound and other phenolic germicides is primarily due to physical damage of bacterial cell membranes .

Biochemical Pathways

For instance, it is used in molecular biology reactions, where pH can significantly impact the efficiency and accuracy of processes like DNA replication and protein synthesis .

Pharmacokinetics

this compound is absorbed across the respiratory and gastrointestinal tract and through the intact skin . It is widely distributed throughout the body after uptake . This compound is mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . At physiological pH, the conjugated metabolites are ionized to a greater extent than the parent compound, which reduces renal reabsorption and increases elimination with the urine .

Result of Action

The primary result of this compound’s action is a visible color change that corresponds to the pH of the solution it is in . This color change is used to monitor pH in various environments, track the progress of gel electrophoresis, and even determine the pH of the digestive tract of mosquitoes .

Action Environment

The action of this compound is influenced by environmental factors such as pH, temperature, and the presence of other substances. For example, the color change that indicates pH level is dependent on the concentration of hydrogen ions in the solution . Additionally, this compound is water-soluble and may spread in water systems . It is also important to note that this compound should be handled with care to avoid inhalation of gases, vapors, fumes, and smoke .

Biochemical Analysis

Biochemical Properties

Cresol red plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with various enzymes and proteins without inhibiting their activity. For instance, this compound does not inhibit Taq polymerase, making it suitable for use in polymerase chain reactions (PCR) as a loading dye . Additionally, this compound can be used as an electrophoretic color marker to monitor the process of agarose gel electrophoresis and polyacrylamide gel electrophoresis .

Cellular Effects

This compound influences cellular processes primarily through its role as a pH indicator. It does not significantly affect cell signaling pathways, gene expression, or cellular metabolism. Its presence in molecular biology reactions ensures accurate monitoring of pH changes, which is crucial for maintaining optimal conditions for enzymatic activities and other cellular processes .

Molecular Mechanism

At the molecular level, this compound functions by changing its color in response to pH variations. In acidic solutions, this compound appears yellow, while in basic solutions, it turns red. This color change is due to the ionization of the dye molecules, which alters their light absorption properties . This compound does not bind to biomolecules or inhibit enzyme activity, making it a reliable pH indicator in various biochemical assays .

Temporal Effects in Laboratory Settings

This compound is stable over time in laboratory settings, maintaining its pH indicator properties without significant degradation. Its long-term stability ensures consistent performance in biochemical assays and molecular biology reactions. Studies have shown that this compound remains effective as a pH indicator and electrophoretic marker over extended periods, making it a reliable tool for laboratory use .

Dosage Effects in Animal Models

There is limited information on the dosage effects of this compound in animal models. As a pH indicator, this compound is typically used in small quantities that do not pose significant toxic or adverse effects. Its primary application is in vitro, where it is used to monitor pH changes and track electrophoresis progress .

Metabolic Pathways

This compound is not significantly involved in metabolic pathways within cells. Its primary function is as a pH indicator, and it does not undergo extensive metabolic transformations. Studies have shown that certain microorganisms can degrade this compound, leading to the formation of metabolites such as 2,4-dihydroxybenzoic acid and 2-hydroxybenzoic acid . These degradation pathways involve enzymes like manganese peroxidase, lignin peroxidase, and laccase .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily based on its solubility and diffusion properties. It does not rely on specific transporters or binding proteins for its distribution. Its localization within cells is influenced by the pH of the surrounding environment, as it changes color in response to pH variations .

Subcellular Localization

This compound does not have specific subcellular localization signals or post-translational modifications that direct it to particular compartments or organelles. Its distribution within cells is primarily determined by its solubility and the pH of the cellular environment. This compound functions effectively as a pH indicator throughout the cell, providing valuable information on pH changes in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cresol red can be synthesized through a reaction involving o-cresol, phthalic anhydride, and anhydrous zinc chloride. The reaction mixture is heated to 115-120°C and maintained at this temperature for 3.5-4 hours. After the reaction, water and diluted hydrochloric acid are added, and the mixture is boiled. The product is then washed with warm water, filtered, and dried .

Industrial Production Methods

In industrial settings, this compound is often prepared by dissolving its sodium salt in distilled water. For example, 4.044 grams of this compound sodium salt can be dissolved in 800 milliliters of distilled water, and then the volume is adjusted to 1 liter with additional distilled water .

Chemical Reactions Analysis

Types of Reactions

Cresol red undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reactions involving this compound is the color change, which is used to indicate the pH of the solution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cresol Red

This compound is unique due to its specific pH range for color change and its minimal inhibition of Taq polymerase in PCR reactions. This makes it particularly useful in molecular biology applications where other dyes might interfere with the reaction .

Properties

IUPAC Name

4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5S/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21/h3-12,22-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRMNDMBJQTZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62625-29-0 (mono-hydrochloride salt)
Record name Cresol red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8061929
Record name Cresol Red
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-brown solid; [Merck Index] Reddish-brown or green odorless solid; [CHEMINFO] Crystalline solid; [MSDSonline]
Record name Cresol red
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8334
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1733-12-6
Record name Cresol red
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1733-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cresol red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cresol red
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cresol Red
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cresol red
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRESOL RED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839K2R4B8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cresol red
Reactant of Route 2
Cresol red
Reactant of Route 3
Reactant of Route 3
Cresol red
Reactant of Route 4
Cresol red
Reactant of Route 5
Cresol red
Reactant of Route 6
Cresol red

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.